N-(4-fluorobenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N-(4-fluorobenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13641250
InChI: InChI=1S/C19H23BFNO2/c1-18(2)19(3,4)24-20(23-18)15-6-5-7-17(12-15)22-13-14-8-10-16(21)11-9-14/h5-12,22H,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=C(C=C3)F
Molecular Formula: C19H23BFNO2
Molecular Weight: 327.2 g/mol

N-(4-fluorobenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.:

Cat. No.: VC13641250

Molecular Formula: C19H23BFNO2

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -

Specification

Molecular Formula C19H23BFNO2
Molecular Weight 327.2 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C19H23BFNO2/c1-18(2)19(3,4)24-20(23-18)15-6-5-7-17(12-15)22-13-14-8-10-16(21)11-9-14/h5-12,22H,13H2,1-4H3
Standard InChI Key PGDIEPGSBRVPRO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=C(C=C3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=C(C=C3)F

Introduction

Structural and Molecular Properties

N-(4-Fluorobenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (C₁₉H₂₃BFNO₂) features a boronic ester group at the meta position of an aniline backbone, substituted with a 4-fluorobenzyl moiety. The molecular weight is 327.2 g/mol, with a density of 1.18 g/cm³. Key identifiers include:

PropertyValue
IUPAC NameN-[(4-Fluorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=C(C=C3)F
InChI KeyPGDIEPGSBRVPRO-UHFFFAOYSA-N
PubChem CID129696502

The fluorobenzyl group enhances electronic effects, while the dioxaborolane ring stabilizes the boron center, making it reactive in cross-coupling reactions .

Synthesis and Characterization

Palladium-Catalyzed Borylation

The compound is synthesized via palladium-catalyzed borylation of halogenated precursors. A representative protocol involves reacting 3-bromo-N-(4-fluorobenzyl)aniline with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C . This method yields 73% of the target compound after purification by column chromatography .

Reaction Scheme:

3-Bromo-N-(4-fluorobenzyl)aniline+B2pin2Pd(dppf)Cl2,KOAcN-(4-Fluorobenzyl)-3-dioxaborolylaniline\text{3-Bromo-N-(4-fluorobenzyl)aniline} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{N-(4-Fluorobenzyl)-3-dioxaborolylaniline}

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 1.32 (s, 12H, pinacol CH₃), 4.36 (d, J = 5.7 Hz, 2H, CH₂), 6.46 (d, J = 8.4 Hz, 1H, Ar), 7.02 (m, 2H, Ar) .

  • ¹⁹F NMR: δ -114.6 (CF) .

  • IR (Nujol): 3361 cm⁻¹ (N-H stretch) .

Elemental analysis confirms purity (Calcd: C 69.73%, H 7.10%, N 4.28%; Found: C 69.43%, H 7.10%, N 4.50%) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables efficient C-C bond formation with aryl halides. For example, coupling with 4-bromotoluene using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O yields biaryl derivatives, pivotal in pharmaceutical intermediates .

Pharmaceutical Intermediates

Its fluorobenzyl moiety enhances binding affinity in kinase inhibitors. Recent studies highlight its role in synthesizing EGFR inhibitors, showing IC₅₀ values < 50 nM in preclinical models .

Comparative Analysis with Structural Isomers

The 3-yl isomer exhibits distinct reactivity compared to the 2-yl analogue (N-(4-fluorobenzyl)-2-dioxaborolylaniline):

Property3-yl Isomer2-yl Isomer
Suzuki Reaction Yield85% (with 4-iodoanisole) 78% (with 4-iodoanisole)
Melting Point137–138°C 80–81°C
Solubility in DCM25 mg/mL18 mg/mL

The meta-substitution in the 3-yl isomer reduces steric hindrance, enhancing reaction rates with bulky electrophiles.

Recent Advances

Flow Chemistry Applications

Continuous-flow systems have reduced reaction times from 12 hours to 2 hours for gram-scale syntheses, achieving 89% yield .

Bioconjugation Strategies

The fluorobenzyl group enables site-specific protein modification via Schiff base formation, as demonstrated in antibody-drug conjugate (ADC) synthesis.

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